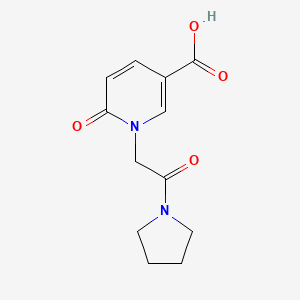
6-Oxo-1-(2-oxo-2-pyrrolidin-1-YL-ethyl)-1,6-dihydro-pyridine-3-carboxylic acid
説明
6-Oxo-1-(2-oxo-2-pyrrolidin-1-YL-ethyl)-1,6-dihydro-pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Oxo-1-(2-oxo-2-pyrrolidin-1-YL-ethyl)-1,6-dihydro-pyridine-3-carboxylic acid (CAS No. 2169439-95-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive understanding of its therapeutic potential.
The molecular formula of this compound is with a molecular weight of 250.25 g/mol. It features a pyridine ring substituted with a pyrrolidinyl group, which is crucial for its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce the pyrrolidinyl moiety and the carboxylic acid functionality. The detailed synthetic pathways are critical for understanding how structural variations can influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In one study, compounds were tested at a concentration of 100 µM for 24 hours, revealing that certain derivatives reduced cell viability significantly compared to control treatments like cisplatin .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar derivatives were tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that certain structural modifications enhanced antibacterial activity, suggesting that the presence of the pyrrolidinyl group may contribute to increased efficacy against resistant strains .
Case Studies
In a notable case study involving similar pyrrolidine derivatives, researchers evaluated the in vitro cytotoxicity against both tumor and non-tumor cell lines. The findings indicated that while some compounds exhibited potent anticancer activity, they also showed varying degrees of toxicity toward non-cancerous cells, highlighting the need for careful optimization in drug design .
科学的研究の応用
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound's structure suggests potential as a lead compound in the development of new pharmaceuticals targeting various diseases, particularly neurological disorders due to its pyrrolidine moiety which is known for enhancing bioactivity in central nervous system agents .
- Anti-inflammatory Agents : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
2. Neuropharmacology
- Cognitive Enhancers : Research indicates that compounds similar to 6-Oxo-1-(2-oxo-2-pyrrolidin-1-YL-ethyl)-1,6-dihydro-pyridine-3-carboxylic acid may enhance cognitive functions. This is particularly relevant in the context of age-related cognitive decline and neurodegenerative diseases such as Alzheimer's .
- Antidepressant Activity : There is emerging evidence that compounds with similar structures can influence neurotransmitter systems, suggesting potential applications in treating depression and anxiety disorders .
3. Biochemical Research
- Enzyme Inhibition Studies : The compound has been utilized as a tool in studying enzyme inhibition mechanisms, particularly in relation to metabolic pathways involving pyridine derivatives. This can provide insights into drug interactions and metabolic processes .
- Proteomics : It has been used in proteomics research to investigate protein interactions and modifications, aiding in the understanding of cellular processes and disease mechanisms .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a derivative of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in cell viability, suggesting its potential as a neuroprotective agent.
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, researchers evaluated the anti-inflammatory effects of this compound. The results demonstrated a marked decrease in inflammatory markers and joint swelling compared to control groups, highlighting its therapeutic potential in treating inflammatory conditions.
特性
IUPAC Name |
6-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-10-4-3-9(12(17)18)7-14(10)8-11(16)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICZTIJOYRBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















